molecular formula C5H8ClFN2 B11750999 (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B11750999
M. Wt: 150.58 g/mol
InChI Key: OLZBUMFLINUMEV-TYSVMGFPSA-N
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Description

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a nitrile group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Nitrile Introduction: The nitrile group is introduced at the 2-position through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve:

    Continuous Flow Chemistry: This technique allows for better control over reaction conditions and scalability.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typical methods.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
  • (2R,4R)-4-Methylpyrrolidine-2-carbonitrile hydrochloride
  • (2R,4R)-4-Hydroxypyrrolidine-2-carbonitrile hydrochloride

Uniqueness

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride stands out due to its unique combination of fluorine and nitrile groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its specificity and potential in various applications.

Properties

Molecular Formula

C5H8ClFN2

Molecular Weight

150.58 g/mol

IUPAC Name

(2R,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5-;/m1./s1

InChI Key

OLZBUMFLINUMEV-TYSVMGFPSA-N

Isomeric SMILES

C1[C@H](CN[C@H]1C#N)F.Cl

Canonical SMILES

C1C(CNC1C#N)F.Cl

Origin of Product

United States

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